rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Overview
Description
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C10H5D5O2, and it has a molecular weight of 167.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to carboxylation to introduce the carboxylic acid group. The deuterium atoms are incorporated during the synthesis process by using deuterated reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the compound is typically produced in bulk quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is used in various scientific research applications, including:
Chemistry: It serves as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used as an intermediate in the synthesis of other chemical compounds, including receptor agonists.
Mechanism of Action
The mechanism of action of rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms. The compound’s effects are mediated through its interaction with enzymes and receptors, which can alter metabolic pathways and cellular processes.
Comparison with Similar Compounds
trans-2-Phenylcyclopropanecarboxylic Acid: The non-deuterated version of the compound.
cis-2-Phenylcyclopropanecarboxylic Acid: A stereoisomer with a different spatial arrangement of atoms.
2-Phenylcyclopropanecarboxylic Acid: A compound with a similar structure but without the deuterium labeling.
Uniqueness: rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-YAMKXFPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858301 | |
Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107077-95-2 | |
Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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